tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Description
tert-Butyl (2-morpholino-2-oxoethyl)carbamate (CAS: 114703-81-0), also referred to as Boc-Gly-Mor (11a), is a carbamate-protected amino acid derivative with a morpholine ring. It serves as a critical intermediate in organic synthesis, particularly in peptide and drug development. The compound is synthesized via a coupling reaction, yielding colorless microcrystals with a melting point of 114–116°C .
Key spectroscopic data includes:
- ¹H NMR (500 MHz, CDCl₃): δ = 5.50 (br s, 1H), 3.95 (d, J=3.5 Hz, 2H), 3.70–3.62 (m, 6H), 3.40 (t, J=4.4 Hz, 2H), 1.45 (s, 9H).
- ¹³C NMR (125 MHz, CDCl₃): δ = 167.5 (C=O), 156.0 (carbamate), 80.0 (tert-butyl), 66.9–66.5 (morpholine CH₂), 45.0–42.3 (N-linked CH₂), 28.5 (tert-butyl CH₃) .
- HRMS (ESI): m/z [M+H]⁺ calculated 244.1424; found 244.1425 .
The morpholino group enhances solubility in polar solvents, making the compound advantageous for reactions requiring aqueous compatibility.
Properties
IUPAC Name |
tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJJMXIKWJWZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441472 | |
| Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114703-81-0 | |
| Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114703-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Method: Carboxylic Acid Activation and Amide Coupling
The most widely documented synthesis involves a two-step sequence starting with N-Boc-glycine (1). The carboxylic acid group is activated using isobutyl chloroformate in the presence of triethylamine (TEA), forming a reactive mixed anhydride intermediate (2). Subsequent nucleophilic attack by morpholine generates the amide bond, yielding tert-butyl (2-morpholino-2-oxoethyl)carbamate (3).
Reaction Scheme:
Key Conditions:
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Solvent: Dichloromethane (DCM) or 1,2-dichloroethane
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Temperature: 0–25°C (activation), room temperature (coupling)
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Base: Triethylamine (1.1–1.5 equiv)
Yield: 75–85% after flash chromatography (hexane:ethyl acetate, 7:3).
Alternative Method: Coupling Reagent-Mediated Synthesis
In solvent-sensitive contexts, carbodiimide-based reagents like EDCI or DCC paired with HOBt are employed. This method avoids chloroformates, reducing side-product formation from over-activation.
Procedure:
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Dissolve N-Boc-glycine (1.0 equiv) in anhydrous DMF.
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Add EDCI (1.2 equiv), HOBt (1.1 equiv), and TEA (1.5 equiv).
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Stir for 30 minutes at 0°C, then add morpholine (1.3 equiv).
Advantages:
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Reduced racemization risk due to milder conditions.
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Compatibility with acid-sensitive substrates.
Limitations:
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance morpholine nucleophilicity but may complicate purification. Chlorinated solvents (DCM, DCE) improve intermediate stability, favoring yields >80%. Elevated temperatures (>40°C) accelerate coupling but risk Boc-group cleavage, as demonstrated by thermogravimetric analysis.
Stoichiometric Balancing
Excess morpholine (1.3–1.5 equiv) drives the reaction to completion, while >1.2 equiv of chloroformate induces ester byproducts. TEA neutralizes HCl generated during activation, maintaining a pH >8.
Industrial-Scale Adaptations
Continuous-Flow Synthesis
Recent patents describe telescoped workflows integrating activation, coupling, and Boc-deprotection in continuous-flow reactors. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence time | 30–60 min | Maximizes conversion |
| Temperature | 25–50°C | Prevents degradation |
| Pressure | 8–12 bar | Enhances mixing |
Advantages:
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
Challenges and Mitigation Strategies
Boc-Group Stability
While stable under basic conditions, the Boc group hydrolyzes in acidic media (pH <4). Post-reaction workups use NaHCO₃ washes (pH 8–9) to prevent deprotection.
Byproduct Formation
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Ester Byproducts: Controlled by limiting chloroformate equivalents (≤1.2 equiv).
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Dimerization: Suppressed via low-temperature activation (0–5°C).
Emerging Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes (150°C, 30 minutes). Supercritical CO₂ as a solvent shows promise for green chemistry applications, though yields remain suboptimal (50–60%) .
Chemical Reactions Analysis
tert-Butyl (2-morpholino-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Drug Development : tert-Butyl (2-morpholino-2-oxoethyl)carbamate serves as a lead compound in the synthesis of various pharmaceuticals. Its structural characteristics may enhance the efficacy of drug candidates targeting specific biological pathways, particularly in neuropharmacology.
Mechanisms of Action :
- Acetylcholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This action is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Organic Synthesis
Building Block : The compound is utilized as a versatile building block in organic synthesis, especially in the preparation of amino acids and peptides. Its ability to undergo various chemical reactions allows for the creation of complex organic molecules.
Synthetic Routes :
The synthesis of this compound can be achieved through:
- Reaction of tert-butyl carbamate with 2-bromoethyl morpholine.
- Utilization of bases like sodium hydride in organic solvents such as tetrahydrofuran.
The biological activities of this compound have been explored through various studies:
In Vitro Studies
| Cell Line | IC₅₀ (µM) | Remarks |
|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | >300 | Low cytotoxicity observed |
| Neuro-2a (Murine Neuroblastoma) | >300 | Comparable biocompatibility |
| CCL-1 (Murine Fibroblast) | >800 | High tolerance to the compound |
These results suggest that the compound has a favorable safety profile, making it a candidate for further development in neuroprotective therapies .
Neuroprotective Properties
Research indicates that this compound exhibits significant protective effects against oxidative stress in neuronal cells. This suggests its potential role as an antioxidant agent, contributing to neuroprotection .
Case Studies and Research Findings
- Neuroprotective Effects : In studies focusing on oxidative stress models, this compound demonstrated protective effects against hydrogen peroxide-induced toxicity in neuronal cells, indicating its potential use in treating neurodegenerative conditions .
- Blood-Brain Barrier Penetration : Preliminary assessments suggest that this compound may have favorable properties for crossing the blood-brain barrier, which is critical for central nervous system-targeted therapies .
- Synergistic Effects with Other Compounds : When combined with agents like melatonin or donepezil, the compound exhibited enhanced neuroprotective effects, indicating potential for combination therapies in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-Butyl (2-morpholino-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous tert-butyl carbamates vary in substituents, ring systems, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Structural Analogues and Key Differences
Functional Group Impact
- Morpholino vs. Amino Groups: The morpholino moiety in the target compound provides steric bulk and hydrogen-bonding capacity, unlike the primary amine in tert-butyl (2-amino-2-oxoethyl)carbamate. This reduces nucleophilicity but increases stability under acidic conditions .
- Solubility: PEG-substituted analogues (e.g., Boc-NH-PEG3) exhibit superior aqueous solubility compared to the morpholino derivative, making them preferred for bioconjugation .
- Reactivity: Compounds with aryl substituents (e.g., thiophene or chlorophenyl groups) enable cross-coupling reactions, whereas the morpholino derivative is more suited for amide bond formation .
Biological Activity
tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-Mor, is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through various methods and has been studied for its pharmacological properties, particularly in the context of drug design and development.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 235.26 g/mol
- Melting Point : 114–116 °C
- Solubility : Moderate solubility in organic solvents
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show promising results against antibiotic-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa . This is significant given the rising concern over antibiotic resistance.
- Topoisomerase Inhibition : The compound has been explored for its potential as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA supercoiling and are critical targets in cancer therapy. Inhibitors of these enzymes can prevent cancer cell proliferation .
- P-glycoprotein Modulation : There is evidence that compounds derived from this scaffold can influence P-glycoprotein (P-gp) activity, which is crucial in drug metabolism and resistance mechanisms . This property could enhance the efficacy of co-administered drugs by increasing their bioavailability.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically yielding around 62% efficiency . Various derivatives have been synthesized to optimize biological activity and pharmacokinetic properties.
| Compound | Yield (%) | Melting Point (°C) | Biological Activity |
|---|---|---|---|
| Boc-Gly-Mor | 62 | 114–116 | Antimicrobial, Topoisomerase Inhibitor |
| Derivative A | TBD | TBD | TBD |
| Derivative B | TBD | TBD | TBD |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains of A. baumannii, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . This activity was attributed to their ability to inhibit bacterial DNA gyrase.
- Topoisomerase II Inhibition : Research highlighted the structural modifications that enhance the inhibitory effects on topoisomerase II, suggesting that certain functional groups can significantly improve potency against this target .
- P-glycoprotein Interaction : Compounds related to this compound were shown to stimulate ATPase activity in P-gp, indicating their potential as modulators of drug transport mechanisms . This could lead to improved therapeutic outcomes in multi-drug resistant scenarios.
Q & A
Q. What are the standard synthetic routes for tert-butyl (2-morpholino-2-oxoethyl)carbamate, and how can the product be characterized?
The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A validated method involves coupling morpholine-2-oxoethylamine with Boc-anhydride in the presence of a base. Post-synthesis, characterization is achieved through NMR (e.g., δ = 1.45 ppm for Boc methyl groups, 3.40–3.70 ppm for morpholine protons) and HRMS (observed [M+H] at 244.1425 vs. calculated 244.1424) to confirm structure and purity .
Q. What safety precautions are recommended for handling carbamate derivatives like this compound?
While specific safety data for this compound is limited, general protocols for carbamates include working in a fume hood, wearing nitrile gloves/lab coats, and avoiding inhalation. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Refer to analogous SDS for guidance on spill management and disposal .
Q. How can researchers confirm the absence of common byproducts (e.g., unreacted morpholine) during synthesis?
Thin-layer chromatography (TLC) with a polar solvent system (e.g., ethyl acetate/hexane) or LC-MS can detect unreacted starting materials. NMR is critical for identifying residual carbonyl peaks (e.g., 167.5 ppm for the morpholinoamide group) .
Advanced Research Questions
Q. How can the synthetic yield (62%) of this compound be optimized?
Yield improvements may involve solvent optimization (e.g., switching from THF to DCM), controlled stoichiometry of Boc-anhydride, or catalyst screening (e.g., DMAP). Kinetic studies under varying temperatures (0°C vs. RT) could minimize side reactions like Boc-group cleavage .
Q. What strategies resolve diastereoselectivity challenges in carbamate derivatives during multi-step syntheses?
Chiral HPLC or crystallization can separate diastereomers. For example, in related compounds (e.g., tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate), stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, followed by X-ray crystallography for confirmation .
Q. How does this compound serve as an intermediate in drug discovery?
This carbamate acts as a protected amine precursor in peptide mimetics or kinase inhibitors. For instance, similar Boc-protected morpholino derivatives are used in synthesizing triazolo-pyrazine scaffolds for anticancer agents, leveraging their stability under acidic conditions .
Q. What computational tools predict reaction pathways for modifying the morpholino moiety in this compound?
Density functional theory (DFT) can model nucleophilic substitution at the morpholino oxygen. Software like Gaussian or ORCA evaluates transition states, while retrosynthetic tools (e.g., Reaxys) propose feasible routes for introducing substituents like halides or aryl groups .
Q. How should researchers address contradictory spectral data (e.g., unexpected splitting in 1H^1H1H NMR) for this compound?
Contradictions may arise from rotameric equilibria or solvent effects. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve splitting, while 2D experiments (COSY, HSQC) assign coupled protons unambiguously .
Methodological Notes
- Synthesis Validation : Cross-reference HRMS and isotopic patterns to rule out adducts.
- Scale-Up Considerations : Pilot reactions at >1 mmol may require slow Boc-anhydride addition to prevent exothermic side reactions.
- Ethical Compliance : Adhere to institutional guidelines for handling boronates or fluorinated analogs derived from this scaffold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
